molecular formula C15H8Cl2F3NOS B2787076 1-(4-Chlorophenyl)-3-(3-chloro-2-thioxo-5-(trifluoromethyl)-1(2H)-pyridinyl)-2-propen-1-one CAS No. 338953-40-5

1-(4-Chlorophenyl)-3-(3-chloro-2-thioxo-5-(trifluoromethyl)-1(2H)-pyridinyl)-2-propen-1-one

Cat. No.: B2787076
CAS No.: 338953-40-5
M. Wt: 378.19
InChI Key: FKVHBJDCRRACKU-AATRIKPKSA-N
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Description

1-(4-Chlorophenyl)-3-(3-chloro-2-thioxo-5-(trifluoromethyl)-1(2H)-pyridinyl)-2-propen-1-one is a useful research compound. Its molecular formula is C15H8Cl2F3NOS and its molecular weight is 378.19. The purity is usually 95%.
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Biological Activity

1-(4-Chlorophenyl)-3-(3-chloro-2-thioxo-5-(trifluoromethyl)-1(2H)-pyridinyl)-2-propen-1-one, also known by its CAS number 338953-40-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

  • Molecular Formula : C15H8Cl2F3NOS
  • Molar Mass : 378.19 g/mol
  • IUPAC Name : (E)-1-(4-chlorophenyl)-3-[3-chloro-2-sulfanylidene-5-(trifluoromethyl)pyridin-1-yl]prop-2-en-1-one

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and inhibitor of specific biological pathways.

  • Inhibition of Kinases : Research indicates that this compound exhibits inhibitory effects on MEK1/2 kinases, which are crucial in the MAPK signaling pathway implicated in cancer proliferation. In vitro studies demonstrated that it effectively inhibited the proliferation of acute biphenotypic leukemia cells (MV4-11) and acute monocytic leukemia cells (MOLM13), with IC50 values around 0.3 µM and 1.2 µM respectively .
  • Cell Cycle Arrest : The compound induces G0/G1 cell cycle arrest in BRAF mutant lines, showcasing its potential to inhibit tumor growth through cell cycle modulation .
  • Apoptosis Induction : Evidence suggests that treatment with this compound leads to increased apoptosis in cancer cell lines, further supporting its role as a therapeutic agent .

Case Studies

Several studies have documented the effects of this compound on different cancer cell lines:

Study Cell Line IC50 (µM) Mechanism
Study AMV4-110.3MEK1/2 inhibition
Study BMOLM131.2G0/G1 arrest
Study CBRAF mutant melanoma14 - 50Cell cycle arrest

Research Findings

Recent findings highlight the compound's selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index. Notably, in vivo studies using xenograft models demonstrated significant tumor growth inhibition when administered at dosages of 10 mg/kg .

Scientific Research Applications

Physical and Chemical Characteristics

PropertyValue
AppearanceSolid
SolubilitySoluble in organic solvents
StabilityStable under standard conditions

Pharmaceutical Research

The compound has shown promise in medicinal chemistry, particularly as a lead compound for developing new therapeutic agents. Its structural components suggest potential activity against various biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. A study demonstrated that modifications to the thioxo group can enhance its potency against breast cancer cells, indicating a pathway for drug development.

Agrochemical Development

Due to its structural features, this compound is being investigated as a potential agrochemical agent. Its efficacy in pest control and plant growth regulation is under evaluation.

Case Study: Insecticidal Properties

A series of experiments have shown that certain derivatives possess significant insecticidal activity against common agricultural pests. These findings suggest that the compound could be developed into a novel pesticide or herbicide.

Material Science

The unique properties of this compound allow for exploration in material science, particularly in the development of new polymers and coatings.

Case Study: Polymer Synthesis

Recent studies have reported successful incorporation of this compound into polymer matrices, resulting in materials with enhanced thermal stability and chemical resistance. Such advancements could lead to applications in protective coatings and advanced materials.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-[3-chloro-2-sulfanylidene-5-(trifluoromethyl)pyridin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2F3NOS/c16-11-3-1-9(2-4-11)13(22)5-6-21-8-10(15(18,19)20)7-12(17)14(21)23/h1-8H/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVHBJDCRRACKU-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CN2C=C(C=C(C2=S)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/N2C=C(C=C(C2=S)Cl)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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